molecular formula C19H29N3O2 B13815144 1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol CAS No. 6286-93-7

1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol

Katalognummer: B13815144
CAS-Nummer: 6286-93-7
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: AXZNOSPAISASMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol is a complex organic compound that features a quinoline moiety substituted with a methoxy group and an amino group linked to a propanol chain

Vorbereitungsmethoden

The synthesis of 1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline derivative, followed by the introduction of the methoxy group. The final steps involve the formation of the propanol chain and the attachment of the dipropylamino group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and using specific catalysts .

Analyse Chemischer Reaktionen

1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride, the compound can be reduced to form different derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy positions, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. .

Wissenschaftliche Forschungsanwendungen

1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The dipropylamino group may interact with various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Vergleich Mit ähnlichen Verbindungen

1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

6286-93-7

Molekularformel

C19H29N3O2

Molekulargewicht

331.5 g/mol

IUPAC-Name

1-(dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol

InChI

InChI=1S/C19H29N3O2/c1-4-9-22(10-5-2)14-16(23)13-21-18-12-17(24-3)11-15-7-6-8-20-19(15)18/h6-8,11-12,16,21,23H,4-5,9-10,13-14H2,1-3H3

InChI-Schlüssel

AXZNOSPAISASMF-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)CC(CNC1=C2C(=CC(=C1)OC)C=CC=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.